molecular formula C13H16O4 B12563489 Methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate CAS No. 164921-71-5

Methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate

Cat. No.: B12563489
CAS No.: 164921-71-5
M. Wt: 236.26 g/mol
InChI Key: DJZHGDFZOCVUDX-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate is an organic compound with the molecular formula C13H16O4 It is characterized by the presence of a hydroxy group, a methoxyphenyl group, and an enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate typically involves the esterification of 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The enoate ester can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 5-oxo-4-(2-methoxyphenyl)pent-2-enoate.

    Reduction: Formation of 5-hydroxy-4-(2-methoxyphenyl)pentane.

    Substitution: Formation of 5-hydroxy-4-(2-hydroxyphenyl)pent-2-enoate.

Scientific Research Applications

Methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-hydroxy-4-methyl-5-phenylpent-2-enoate
  • Methyl 5-hydroxy-4-methyloct-2-enoate
  • Methyl 5-hydroxy-4,4-dinitropentanoate

Uniqueness

Methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

164921-71-5

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

methyl 5-hydroxy-4-(2-methoxyphenyl)pent-2-enoate

InChI

InChI=1S/C13H16O4/c1-16-12-6-4-3-5-11(12)10(9-14)7-8-13(15)17-2/h3-8,10,14H,9H2,1-2H3

InChI Key

DJZHGDFZOCVUDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CO)C=CC(=O)OC

Origin of Product

United States

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